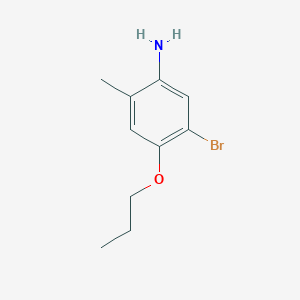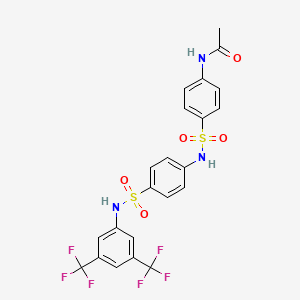
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by the presence of multiple sulfonamide groups and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the sulfonamide intermediate: The reaction between 3,5-bis(trifluoromethyl)aniline and sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Coupling reactions: The intermediate is then subjected to coupling reactions with 4-aminobenzenesulfonamide derivatives.
Acetylation: The final step involves acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with substituted trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known to interact with biological targets.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Wirkmechanismus
The mechanism of action of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide: is similar to other sulfonamide-based compounds such as:
Uniqueness
The presence of trifluoromethyl groups in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C22H17F6N3O5S2 |
|---|---|
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
N-[4-[[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H17F6N3O5S2/c1-13(32)29-16-2-6-19(7-3-16)37(33,34)30-17-4-8-20(9-5-17)38(35,36)31-18-11-14(21(23,24)25)10-15(12-18)22(26,27)28/h2-12,30-31H,1H3,(H,29,32) |
InChI-Schlüssel |
LWNYBSKZSWXNIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




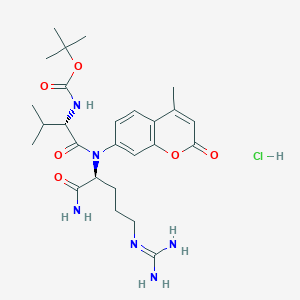

![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
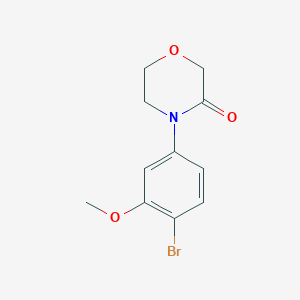
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
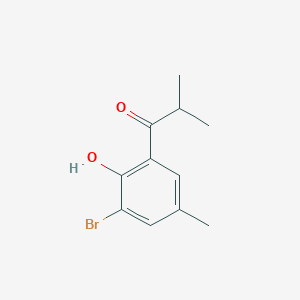
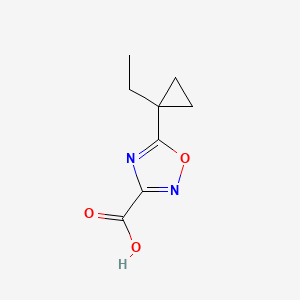
![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
